molecular formula C21H14Cl2FN3O3S B6583133 N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252927-62-0

N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6583133
CAS No.: 1252927-62-0
M. Wt: 478.3 g/mol
InChI Key: NUADJPLIRWYAMB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • 4-fluorobenzyl group at position 3: Enhances metabolic stability and may modulate electronic properties via fluorine’s electron-withdrawing effects .
  • 2,4-dioxo functionality: Introduces hydrogen-bonding capabilities, which could influence solubility and target binding .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3O3S/c22-15-6-5-14(9-16(15)23)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-3-13(24)4-2-12/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUADJPLIRWYAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with multiple substituents that may influence its biological activity. The presence of a dichlorophenyl group and a fluorophenylmethyl moiety are particularly noteworthy as they can enhance the lipophilicity and bioactivity of the molecule.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of related compounds. For instance:

  • A study on thiazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various pathogens .
  • The presence of specific substituents was crucial for maintaining activity; for example, compounds lacking the 3,4-dichlorophenyl group exhibited significantly reduced antimicrobial properties (MIC > 64 μg/mL against Staphylococcus aureus and Enterococcus faecium) .
CompoundActivityMIC (μg/mL)
Thiazole Derivative 1bAntibacterial100
Thiazole Derivative 1cAntibacterial100
Thiazole Derivative 7Antibacterial (similar to daptomycin)1
FluconazoleAntifungal (control)-

Antifungal Activity

The antifungal activity of structurally related compounds has also been documented:

  • Certain derivatives showed broad-spectrum antifungal activity against drug-resistant Candida strains. Notably, some compounds outperformed fluconazole in efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against resistant strains. The compound this compound was tested alongside other derivatives. Results indicated that modifications in substituents significantly influenced antimicrobial potency.

Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiazole derivatives highlighted that the introduction of halogenated phenyl groups could enhance both lipophilicity and bioactivity. The study concluded that maintaining the dichlorophenyl moiety was essential for optimal activity against E. faecium .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name & Source Core Structure Substituents & Modifications Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Thieno[3,2-d]pyrimidinone 3-(4-fluorobenzyl), 2,4-dioxo, N-(3,4-dichlorophenyl)acetamide ~440 (estimated) Hypothesized sigma receptor interaction due to dichlorophenyl group; improved metabolic stability from fluorobenzyl
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidinone 7-(4-fluorophenyl), N-(3,4-dimethoxyphenethyl)acetamide 409.888 Dimethoxy groups may reduce lipophilicity compared to dichloro analogs; unconfirmed bioactivity
2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone 3-(4-chlorophenyl), sulfanyl linker, N-(2-trifluoromethylphenyl)acetamide 409.888 Sulfanyl linker enhances flexibility; trifluoromethyl group increases electron deficiency
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone 7-phenyl, N-(2-chloro-4-methylphenyl)acetamide 409.888 Methyl group introduces steric hindrance; phenyl at position 7 may alter π-π stacking
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine Thioacetamide linker, N-(2,3-dichlorophenyl) 344.21 Antiproliferative activity observed in vitro; lower MW suggests improved solubility

Key Research Findings and Implications

Structural Modifications and Activity

  • Halogenation Effects: The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic pockets compared to mono-chloro or non-halogenated analogs (e.g., ’s 2-chloro-4-methylphenyl group) .
  • Linker Variants : Replacing the acetamide oxygen with a sulfanyl group (as in ) may alter binding kinetics due to differences in electronegativity and bond length .
  • Substituent Positioning : Fluorine at the para position of the benzyl group (target compound) vs. meta or ortho positions (unrepresented in evidence) could optimize metabolic stability and target affinity .

Physicochemical Properties

  • Melting Points (MP): reports a MP of 230°C for a dihydropyrimidine thioacetamide, while a pyrimidinone-based compound in shows a higher MP (302–304°C). The target compound’s MP is expected to fall within this range, influenced by its rigid bicyclic core .
  • Solubility : The dichlorophenyl and fluorobenzyl groups may reduce aqueous solubility compared to dimethoxy-substituted analogs (), necessitating formulation optimization .

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